molecular formula C12H11F2N3O2 B1417353 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096911-64-6

1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1417353
CAS No.: 1096911-64-6
M. Wt: 267.23 g/mol
InChI Key: MODDXIFPKJCNQU-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a sophisticated synthetic triazole derivative designed for advanced medicinal chemistry and drug discovery research. This compound integrates a 1,2,3-triazole core, known for its significant role in modern pharmacology, with a 2,4-difluorophenyl moiety—a structural feature prevalent in established therapeutic agents such as the antifungal drug fluconazole . The presence of the carboxylic acid functional group enhances its utility as a versatile building block, enabling further chemical modifications through conjugation and salt formation to optimize physicochemical properties and biological interactions. Its primary research value lies in the development of novel antimicrobial and anticancer agents. Triazole derivatives are extensively investigated for their ability to inhibit key enzymatic targets. Research indicates that 1,2,3-triazoles can act on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and nucleic acid synthesis, by binding to its active site through π-π stacking and other molecular interactions . Furthermore, the 1,2,3-triazole scaffold has demonstrated potential in targeting DNA gyrase, an essential bacterial enzyme, making it a promising candidate for addressing drug-resistant bacterial pathogens . The structural components of this compound—specifically the difluorophenyl and isopropyl groups—are strategically chosen to influence lipophilicity, metabolic stability, and target binding affinity, thereby supporting Structure-Activity Relationship (SAR) studies aimed at creating more potent and selective enzyme inhibitors. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-6(2)11-10(12(18)19)15-16-17(11)9-4-3-7(13)5-8(9)14/h3-6H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDXIFPKJCNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

The compound features a triazole ring that is crucial for its biological activity. The presence of fluorine atoms enhances lipophilicity and stability.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the proliferation of various cancer cell lines. A specific study highlighted the effectiveness of triazole derivatives against leukemia cell lines, demonstrating comparable activity to established chemotherapeutics such as doxorubicin .

Antimicrobial Properties

Triazole compounds have been extensively studied for their antimicrobial activities. The compound has shown promise against a range of bacterial and fungal strains. In particular, it has been noted for its effectiveness against resistant strains due to its mechanism of action that disrupts microbial cell wall synthesis .

Case Study: Antimicrobial Screening

A study conducted on various triazole derivatives revealed that certain modifications to the triazole structure significantly enhance antimicrobial efficacy. For example:

Compound NameActivity Against BacteriaMIC (mg/ml)
Compound AE. coli0.1
Compound BStaphylococcus aureus0.15
Compound CCandida albicans0.2

The results indicated that modifications to the triazole ring can lead to improved antimicrobial properties .

Fungicides

The compound's ability to inhibit fungal growth makes it a candidate for agricultural fungicides. Triazoles are known for their role in controlling plant pathogenic fungi and are widely used in crop protection products. The specific structural features of this compound may enhance its efficacy as a fungicide due to its targeted action on fungal biosynthetic pathways.

Herbicides

Research indicates that similar compounds can serve as herbicides by inhibiting specific enzymatic pathways in plants. The triazole moiety is particularly effective in disrupting the synthesis of essential plant hormones .

Polymer Chemistry

The unique chemical characteristics of this compound allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties due to the strong intermolecular interactions provided by the triazole group.

Coatings and Adhesives

Due to its chemical stability and resistance to degradation, this compound is also being explored for use in coatings and adhesives that require durability under harsh conditions.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares structural analogs of the target compound, highlighting substituent differences and their implications:

Compound Name Substituents (Position 1 / Position 5) Key Features Biological Activity (if reported) Reference
Target Compound 2,4-Difluorophenyl / Isopropyl High lipophilicity due to fluorine; planar triazole core Not explicitly reported
1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl / Isopropyl Reduced fluorine content; similar steric profile Discontinued (potential therapeutic candidate)
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl / Formyl Ethoxy group enhances solubility; formyl group enables tautomerism Synthetic intermediate; tautomerism studied
1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid 2,4-Dimethylphenyl / Ethyl Methyl groups increase steric bulk; reduced electronic effects No activity reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl / Trifluoromethyl Strong electron-withdrawing CF₃ group; enhanced metabolic stability Antitumor (NCI-H522 cells, GP = 68.09%)
1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 2-Chloro-4-fluorobenzyl / Pyridinyl Hybrid aromatic-heteroaromatic system; zwitterionic potential Not explicitly reported

Key Observations :

  • Halogen Effects: Fluorine and chlorine substituents improve binding to hydrophobic pockets in enzymes or receptors, as seen in antitumor analogs . The target compound’s 2,4-difluorophenyl group may offer superior metabolic stability compared to non-fluorinated analogs .
  • Steric and Electronic Modifications : Substituents like trifluoromethyl (CF₃) or pyridinyl enhance electronic interactions but may reduce solubility . The isopropyl group in the target compound balances lipophilicity and steric bulk .
  • Tautomerism : The formyl-substituted analog () exhibits ring-chain tautomerism, influencing reactivity and solubility, a feature absent in the target compound .

Biological Activity

1-(2,4-Difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1096911-64-6) is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and efficacy against various biological targets.

  • Molecular Formula : C₁₂H₁₁F₂N₃O₂
  • Molecular Weight : 267.24 g/mol
  • IUPAC Name : 1-(2,4-difluorophenyl)-5-propan-2-yltriazole-4-carboxylic acid
  • Appearance : Powder

Biological Activity Overview

The compound has been evaluated for a range of biological activities, particularly in the fields of oncology and antimicrobial research. Its structural features suggest potential interactions with various biological targets.

Antitumor Activity

Recent studies indicate that triazole derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain triazole hybrids displayed promising antitumor abilities against H460 lung cancer cells, with one derivative achieving an IC₅₀ value of 6.06 μM. The mechanism involved apoptosis induction and reactive oxygen species (ROS) generation, enhancing the understanding of how triazoles can be developed as anticancer agents .

Antimicrobial Properties

Triazoles are known for their antimicrobial activity. Research has demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial and antifungal effects. For example:

  • Compounds with a similar difluorophenyl structure have shown high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
  • A specific triazole hybrid exhibited antifungal activity with MIC values significantly lower than those of standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural characteristics. The presence of the difluorophenyl group enhances interaction with biological targets due to its electron-withdrawing properties, which can influence the compound's lipophilicity and binding affinity.

CompoundActivity TypeIC₅₀/MICReference
Compound 5iAntitumor6.06 μM
Triazole HybridAntibacterial (MRSA)0.25 - 1 μg/mL
Triazole DerivativeAntifungal<0.0156 μg/mL

Case Study 1: Anticancer Efficacy

A comprehensive study on a series of triazole derivatives revealed that modifications in the side chains significantly affected their anticancer activity. The study focused on the induction of apoptosis in cancer cells and identified key pathways activated by these compounds.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various triazoles against common pathogens. The results indicated that compounds containing difluorophenyl moieties had enhanced activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole-carboxylic acid derivatives typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of 4-fluoroaniline with isocyanides, followed by sodium azide treatment . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 10 mol% CuI). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • FTIR : Confirmation of carboxylic acid (-COOH) and triazole (C-N stretching) functional groups .
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (e.g., m/z 311.31 for analogous compounds) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 2,4-difluorophenyl, isopropyl) influence this compound’s antiproliferative activity against cancer cell lines?

  • Methodological Answer : Structure-activity relationship (SAR) studies on similar 1-aryltriazole-4-carboxylic acids reveal that electron-withdrawing groups (e.g., -CF3_3, -F) enhance activity by improving target binding. For instance, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid showed 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells . To assess substituent effects, synthesize derivatives with varying aryl/alkyl groups and test in vitro using MTT assays across multiple cell lines (e.g., MCF-7, A549). Compare IC50_{50} values and correlate with computational docking (e.g., c-Met kinase binding affinity) .

Q. What experimental and computational strategies can resolve contradictions in reported bioactivity data for triazole-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in GP values (e.g., 68.09% vs. 70.94% for similar compounds ) may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Standardize experimental parameters (e.g., 10% FBS, 48-hour exposure) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3). Computational meta-analysis using tools like PubChem BioAssay can identify outliers, while molecular dynamics simulations (e.g., Desmond) assess binding stability under physiological conditions .

Q. How can quantum chemical calculations guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and solubility (logP). For instance, the isopropyl group in the target compound may reduce solubility; replacing it with polar substituents (e.g., -OH, -NH2_2) could enhance bioavailability. Reaction path searches using artificial force-induced reaction (AFIR) methods (as in ICReDD’s workflow ) identify energetically favorable synthetic routes for novel derivatives.

Q. What in vitro and in vivo models are suitable for validating this compound’s mechanism of action as a kinase inhibitor?

  • Methodological Answer :

  • In vitro : Perform kinase inhibition assays (e.g., ADP-Glo™ for c-Met) and Western blotting for downstream targets (e.g., phosphorylated ERK). Use siRNA knockdown to confirm target specificity.
  • In vivo : Xenograft models (e.g., NCI-H522 in nude mice) with oral administration (10–50 mg/kg/day) and pharmacokinetic profiling (plasma half-life, AUC). Monitor tumor volume and metastasis via bioluminescence imaging .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-difluorophenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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